molecular formula C21H26N4O4 B2792258 (E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1421587-14-5

(E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No. B2792258
CAS RN: 1421587-14-5
M. Wt: 398.463
InChI Key: DVALUABVWMWIAP-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

(E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide exerts its therapeutic effects by inhibiting the activity of the NF-κB pathway, which is a key regulator of inflammation and cell survival. NF-κB is activated in response to various stimuli, such as pro-inflammatory cytokines, oxidative stress, and pathogen-associated molecular patterns (PAMPs). Once activated, NF-κB translocates to the nucleus and induces the expression of various genes involved in inflammation, cell survival, and proliferation. This compound inhibits the activity of the upstream kinase IKKβ, which is responsible for the phosphorylation and degradation of the inhibitor of κB (IκB) proteins. By blocking the degradation of IκB, this compound prevents the translocation of NF-κB to the nucleus and inhibits the expression of its downstream target genes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, this compound inhibits the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in macrophages and dendritic cells. This compound also inhibits the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. In vivo, this compound has been shown to reduce the severity of inflammation in animal models of rheumatoid arthritis, colitis, and sepsis. This compound also inhibits the growth and metastasis of cancer cells in animal models of pancreatic, breast, and lung cancer.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide in lab experiments is its specificity for the IKKβ kinase, which makes it a valuable tool for studying the NF-κB pathway. This compound also has a relatively low toxicity profile and can be administered orally or intraperitoneally. However, one limitation of using this compound is its relatively short half-life, which requires frequent dosing in animal experiments. This compound also has limited solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the use of (E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide in scientific research. One direction is the development of more potent and selective IKKβ inhibitors that can overcome the limitations of this compound. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders and viral infections. This compound can also be used in combination with other drugs to enhance its therapeutic efficacy and reduce its toxicity. Finally, the development of this compound analogs with improved pharmacokinetic properties and solubility can further enhance its therapeutic potential.

Synthesis Methods

(E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized via a two-step reaction process. The first step involves the synthesis of 6-(piperidin-1-yl)pyrimidine-4-amine, which is then reacted with 3-(3,4,5-trimethoxyphenyl)acrylic acid to form this compound. The purity of the final product can be improved through recrystallization using a solvent such as methanol.

Scientific Research Applications

(E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound has been shown to inhibit the growth of pancreatic, breast, and lung cancer cells by blocking the activity of the nuclear factor-kappa B (NF-κB) pathway. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages and dendritic cells. In autoimmune disorder research, this compound has been shown to ameliorate the symptoms of rheumatoid arthritis by reducing the production of pro-inflammatory cytokines and suppressing the activity of synovial fibroblasts.

properties

IUPAC Name

(E)-N-(6-piperidin-1-ylpyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-27-16-11-15(12-17(28-2)21(16)29-3)7-8-20(26)24-18-13-19(23-14-22-18)25-9-5-4-6-10-25/h7-8,11-14H,4-6,9-10H2,1-3H3,(H,22,23,24,26)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVALUABVWMWIAP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC(=NC=N2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC(=NC=N2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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